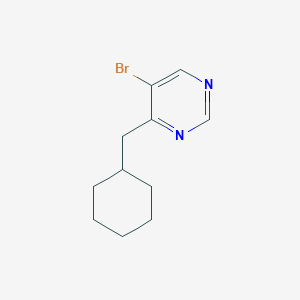

5-Bromo-4-(cyclohexylmethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-(cyclohexylmethyl)pyrimidine is a chemical compound with the molecular formula C11H15BrN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The bromine atom is attached to the fifth carbon of the pyrimidine ring, and a cyclohexylmethyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclohexylmethyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in a suitable solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction mixture is then stirred until the bromination is complete.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclohexylmethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Coupling Products: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group from the boronic acid.

Scientific Research Applications

5-Bromo-4-(cyclohexylmethyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclohexylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with nucleic acids or proteins, potentially inhibiting enzymes involved in DNA replication or repair. The bromine atom and the cyclohexylmethyl group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

5-Bromopyrimidine: A simpler analog with only a bromine atom attached to the pyrimidine ring.

4-(Cyclohexylmethyl)pyrimidine: Lacks the bromine atom but has the cyclohexylmethyl group.

5-Iodo-4-(cyclohexylmethyl)pyrimidine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Bromo-4-(cyclohexylmethyl)pyrimidine is unique due to the combination of the bromine atom and the cyclohexylmethyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in various synthetic and medicinal applications.

Biological Activity

5-Bromo-4-(cyclohexylmethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that have been widely studied for their pharmacological properties. They exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The introduction of substituents on the pyrimidine ring can enhance these activities, making derivatives like this compound particularly valuable in drug development .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, studies have shown that similar pyrimidine derivatives can inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby affecting various physiological responses .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human colon (HCT116), lung (A549), and leukemia (K562) cells. The compound was evaluated using the MTT assay, revealing that it could effectively induce cell death in these cancer types .

Case Study: Cytotoxicity Evaluation

The data suggests that this compound could serve as a lead compound for developing new anticancer therapies, particularly for resistant forms of leukemia.

Inhibition of PDE Enzymes

Another significant aspect of the biological activity of this compound is its potential as a phosphodiesterase inhibitor. Compounds structurally similar to this compound have been shown to inhibit PDE5 with high potency (IC50 values in the nanomolar range), suggesting that this compound may also possess similar inhibitory effects .

PDE Inhibition Data

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 5-Bromo-6-isopropyl... | 1.7 | PDE5 |

| 5-Bromo-4-(cyclohe... | TBD | PDE5 |

This inhibition could lead to therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension.

Properties

CAS No. |

1346697-43-5 |

|---|---|

Molecular Formula |

C11H15BrN2 |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

5-bromo-4-(cyclohexylmethyl)pyrimidine |

InChI |

InChI=1S/C11H15BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 |

InChI Key |

NUMJSSHVAQUQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=NC=NC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.